molecular formula C11H13N B3301633 2,5,7-trimethyl-1H-indole CAS No. 91131-86-1

2,5,7-trimethyl-1H-indole

Cat. No.: B3301633
CAS No.: 91131-86-1
M. Wt: 159.23 g/mol
InChI Key: DFJWESWUIRRZNW-UHFFFAOYSA-N
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Description

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . Its CAS Registry Number is 88611-38-5 . As a derivative of the indole scaffold, it belongs to a class of heterocyclic compounds that are recognized as versatile building blocks in organic synthesis and are frequently used in the development of various biologically active molecules . Indole-based compounds, in general, are known for their significant pharmaceutical and biological activities, making them privileged structures in medicinal chemistry and drug discovery research . The specific research applications and mechanism of action for this particular trimethylated indole derivative are areas for further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not classified for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7-trimethyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWESWUIRRZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5,7 Trimethyl 1h Indole and Its Derivatives

Established Synthetic Pathways for Indole (B1671886) Cores Applicable to Trimethylindoles

The classical methods of indole synthesis, many discovered over a century ago, remain fundamental in organic chemistry. chemicalbook.comnih.gov Their application to the synthesis of 2,5,7-trimethyl-1H-indole requires careful selection of appropriately substituted starting materials.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. chemicalbook.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, the logical precursors would be (2,4-dimethylphenyl)hydrazine (B1361424) and acetone (B3395972). The reaction proceeds through the formation of the corresponding hydrazone, which, upon treatment with an acid catalyst like zinc chloride, polyphosphoric acid, or p-toluenesulfonic acid, undergoes a acs.orgacs.org-sigmatropic rearrangement to form a di-imine intermediate. wikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

A key challenge in the Fischer synthesis of polysubstituted indoles is controlling regioselectivity when using unsymmetrical ketones or meta-substituted phenylhydrazines. chemicalbook.comnih.gov In the case of (2,4-dimethylphenyl)hydrazine, the cyclization is directed by the positions of the existing methyl groups. Research on related structures has shown that specific acid catalysts, such as methanesulfonic acid under reflux, can be employed to effectively direct the placement of the substituent groups and achieve the desired 2,5,7-trimethyl pattern. rsc.org A palladium-catalyzed variant, the Buchwald modification, allows for the synthesis to be carried out by coupling aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

The Reissert indole synthesis provides a pathway to indoles starting from an o-nitrotoluene derivative and diethyl oxalate. wikipedia.orgchemeurope.com The process involves a base-catalyzed condensation, typically using potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgchemeurope.com This intermediate then undergoes a reductive cyclization, traditionally with zinc in acetic acid, to produce an indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to yield the final indole. wikipedia.orgchemeurope.compcbiochemres.com

To adapt this synthesis for this compound, the starting material would be 2-nitro-1,3,5-trimethylbenzene (2-nitromesitylene). The initial Claisen condensation occurs at one of the methyl groups ortho to the nitro group. Following reductive cyclization and decarboxylation, this pathway would yield the desired trimethylated indole. However, the Reissert synthesis can sometimes lead to the formation of quinolone derivatives as unexpected byproducts, a reactivity noted particularly in the preparation of 7-substituted indoles. thieme-connect.com

The Bartoli indole synthesis is a highly effective and practical method for the preparation of 7-substituted indoles, which are often difficult to access via other classical methods. chemicalbook.comwikipedia.orgscribd.com The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org Typically, three equivalents of the Grignard reagent are required when starting from a nitroarene. wikipedia.org

To generate this compound, a suitable starting material would be 1,3-dimethyl-2-nitrobenzene. The reaction with 1-propenylmagnesium bromide would be expected to yield the target compound. The mechanism proceeds through the initial formation of a nitrosoarene, which then reacts with a second equivalent of the Grignard reagent. wikipedia.orgyoutube.com A key step is a acs.orgacs.org-sigmatropic rearrangement, which is facilitated by the presence of a sterically bulky substituent at the ortho position, often leading to higher yields. wikipedia.orgyoutube.com This inherent feature makes the Bartoli synthesis particularly well-suited for producing 7-methyl substituted indoles. The reaction's flexibility allows for the creation of indoles substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Madelung Synthesis The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides. pcbiochemres.comwikipedia.org It is one of the few methods that relies on a base-catalyzed thermal cyclization to form the indole ring. pcbiochemres.com For the synthesis of this compound, the required precursor is N-acetyl-2,4,6-trimethylaniline. The harsh reaction conditions (200–400 °C) generally limit this method to the preparation of simple, robust molecules like 2-alkylindoles. wikipedia.orgatamanchemicals.com However, modern variations have been developed that proceed under milder conditions, for instance, by using organolithium compounds as the base, which allows for the synthesis of indoles bearing more sensitive functional groups. wikipedia.orgatamanchemicals.com

Nenitzescu Indole Synthesis The Nenitzescu indole synthesis is a specific method for producing 5-hydroxyindoles. pcbiochemres.combhu.ac.in The reaction involves the condensation of a substituted 1,4-benzoquinone (B44022) with a β-amino-α,β-unsaturated carbonyl compound. chemicalbook.com While it is a powerful tool for accessing the 5-hydroxyindole (B134679) scaffold, it is not directly applicable for the synthesis of this compound, as the target molecule lacks the 5-hydroxy substituent that is characteristically introduced by this pathway.

Bischler Indole Synthesis The Bischler-Möhlau indole synthesis involves the reaction of an arylamine with an α-haloketone in the presence of an acid. pcbiochemres.comwikipedia.org To produce this compound, one would react 2,4-dimethylaniline (B123086) with a 3-halo-2-butanone. The mechanism is complex and proceeds through an α-aminoketone intermediate, which then undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring. chemeurope.com Historically, the Bischler synthesis has been hampered by the need for harsh conditions and often suffers from poor yields and a lack of predictable regioselectivity, sometimes resulting in mixtures of isomers. wikipedia.orgnih.gov However, recent modifications, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, have enabled the reaction to proceed under milder conditions with improved outcomes. wikipedia.orgchemeurope.com

Larock Indole Synthesis The Larock indole synthesis, or Larock heteroannulation, is a powerful and versatile palladium-catalyzed reaction that synthesizes 2,3-disubstituted indoles from an o-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method represents a significant advancement over many classical syntheses. For the preparation of this compound, the reactants would be 2-iodo-4,6-dimethylaniline (B1610833) and propyne (B1212725). The reaction typically employs a palladium(II) catalyst, a carbonate base, and a chloride salt additive like LiCl. wikipedia.org A key feature of the Larock synthesis is its high regioselectivity, which generally places the larger substituent of the alkyne at the C2 position of the indole. ub.edu The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkyne insertion and reductive elimination to form the indole ring. wikipedia.org Its tolerance of various functional groups makes it a valuable tool in complex molecule synthesis. nih.gov

Modern Catalytic Approaches to this compound Synthesis

Modern organic synthesis has increasingly focused on the development of catalytic reactions that offer high efficiency, selectivity, and milder conditions compared to classical methods. The synthesis of indoles has benefited greatly from this trend, particularly through transition-metal-catalyzed C–H activation and functionalization strategies. acs.orgmdpi.com

These approaches provide a direct and atom-economical way to construct the indole ring by forming C-C or C-N bonds on an unfunctionalized precursor. beilstein-journals.org Various transition metals, including palladium, ruthenium, manganese, and cobalt, have been employed as catalysts. acs.orgmdpi.comchemistryviews.orgrsc.org

Palladium-catalyzed reactions, such as the Larock synthesis, are prominent. Other Pd-catalyzed methods involve the direct C-H alkenylation of unprotected indoles or the coupling of anilines with alkenes. acs.orgbeilstein-journals.org

Ruthenium-catalyzed C-H activation has been used for the annulation of anilines with alkynes to afford indole derivatives, often with excellent regioselectivity under redox-neutral conditions. mdpi.com

Manganese-catalyzed C-H alkenylation of indoles with alkynes has also been developed. rsc.org

Novel cobalt-electrocatalytic systems have been devised for the enantioselective synthesis of complex chiral indoles through C-H/N-H activation and annulation with alkynes. chemistryviews.org

For the synthesis of this compound, these modern catalytic methods could be applied by coupling 2,4-dimethylaniline or a derivative with a suitable three-carbon partner like propyne or an allene. These catalytic strategies often provide access to polysubstituted indoles with high levels of control and efficiency, representing the forefront of indole synthesis methodology. acs.orgmdpi.com

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern indole synthesis, providing powerful tools for both the construction of the indole core and its subsequent functionalization. nih.gov Strategies such as the Fischer indole synthesis have been modernized through palladium-catalyzed cross-coupling reactions to prepare the necessary N-aryl hydrazone intermediates, avoiding the need to handle sensitive aryl hydrazines. organic-chemistry.org For a target like this compound, this would involve coupling an appropriate hydrazone with a substituted aryl bromide.

Common palladium-catalyzed reactions for indole synthesis include Sonogashira and Suzuki-Miyaura couplings, which are instrumental in building highly substituted indole libraries. nih.gov A general approach could involve the palladium-catalyzed coupling of a terminal alkyne with an appropriately substituted aniline, such as N,N-dialkyl-o-iodoaniline, followed by an iodocyclization to form a 3-iodoindole intermediate that can be further functionalized. nih.gov Another powerful method is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an o-haloaniline.

Furthermore, intramolecular cyclization reactions catalyzed by palladium are highly effective. organic-chemistry.org For instance, Pd(II)-catalyzed cyclization of substituted N-(2-allylphenyl) benzamides can produce N-benzoylindoles through a C-H activation pathway. nih.gov A plausible route to this compound could start from 2,4-dimethylaniline, which would be halogenated and then subjected to a series of palladium-catalyzed cross-coupling and cyclization steps.

Table 1: Overview of Palladium-Catalyzed Indole Synthesis Strategies

Strategy Description Key Features Relevant Precursors for this compound Citations
Fischer Indole Synthesis (Modern Variation) Pd-catalyzed cross-coupling to form N-aryl hydrazone, followed by acid-catalyzed indolization. organic-chemistry.org Avoids isolation of unstable aryl hydrazines; broad substrate scope. organic-chemistry.org 2,4-dimethylphenylhydrazine and 2-butanone. organic-chemistry.org
Sonogashira/Suzuki Coupling Coupling of o-haloanilines with terminal alkynes or boronic acids, followed by cyclization. nih.gov Allows for the construction of highly substituted indoles; applicable to library synthesis. nih.gov A 2-halo-3,5-dimethylaniline derivative and a propyne equivalent. nih.gov
Barluenga Cross-Coupling Pd-catalyzed coupling of p-tosylhydrazones with 2-nitroarylhalides, followed by reductive cyclization. nih.gov Flexible, two-step sequence; can be performed as a one-pot, two-step transformation. nih.gov A tosylhydrazone derived from acetone and a 2-nitro-halo-xylene derivative. nih.gov

| Intramolecular C-H Activation | Pd(II)-catalyzed cyclization of precursors like N-(2-allylphenyl) amides. nih.gov | Direct C-H functionalization; can be highly selective. nih.gov | An N-protected 2-allyl-3,5-dimethylaniline derivative. | nih.gov |

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation has become a paramount strategy for the functionalization of indoles in a step- and atom-economical manner. mdpi.comchim.it This approach avoids the need for pre-functionalized substrates, such as halogenated indoles, which is a significant advantage. chim.it For this compound, C-H activation can be directed to various positions on the indole core.

While the C3-position of indole is inherently the most reactive towards electrophilic substitution, and C2-functionalization can occur if C3 is blocked, functionalizing the C-H bonds of the benzene (B151609) ring (C4-C7) is considerably more challenging. chim.itnih.gov Site-selectivity is often achieved using directing groups (DGs) attached to the indole nitrogen. nih.gov

For example, Rh(III)-catalyzed reactions have been developed for the highly regioselective C2-H alkylation of indoles using diazo compounds as the alkyl source. mdpi.com Similarly, palladium-catalyzed C-H sulfonylation at the C2 position can be achieved using a removable pyridinyl directing group. acs.org To achieve functionalization at the less reactive C7 position of the this compound scaffold, a directing group such as N-P(O)tBu₂ or N-PtBu₂ can be installed on the indole nitrogen, which then directs a palladium catalyst to the C7-H bond for arylation, olefination, or acylation. nih.gov

Microwave-Assisted Synthesis Optimization for Trimethylindole Derivatives

Microwave-assisted organic synthesis (MAOS) is a valuable technique in medicinal chemistry for accelerating the synthesis of indole derivatives. nih.govtandfonline.com By using controlled microwave irradiation, reaction times can be drastically reduced from hours or days to mere minutes, often with improved product yields. researchgate.net This method is particularly effective for various classical and modern indole syntheses, including Fischer, Bischler, and Sonogashira coupling reactions. nih.govnih.gov

The synthesis of polysubstituted indoles, such as trimethylindole derivatives, can be significantly optimized using microwave assistance. mdpi.com For example, a one-pot, three-component reaction to synthesize 2,3-disubstituted indoles under Sonogashira conditions from a 2-iodoaniline, a terminal alkyne, and an aryl iodide is efficiently promoted by microwave heating. nih.gov This protocol tolerates a variety of functional groups and provides moderate to excellent yields. nih.gov Similarly, the Bischler indole synthesis can be performed under solvent-free, microwave-assisted conditions, offering an environmentally friendly route to 2-arylindoles. organic-chemistry.org The rapid and efficient preparation of squaraine dyes based on 2,3,3-trimethylindolenine (B142774) has also been demonstrated, with microwave heating improving yields more than twofold compared to conventional methods. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

Reaction Type Conventional Conditions Microwave-Assisted Conditions Advantages of MAOS Citations
Sonogashira Coupling/Cyclization Hours at elevated temperatures. 20-40 minutes at 60-90°C. nih.gov Rapid heating, reduced reaction time, improved yields. nih.govtandfonline.com
Bischler Synthesis Often requires harsh conditions and long reaction times. 45-60 seconds at 540 W (solvent-free). organic-chemistry.org Environmentally friendly, fast, improved yields. organic-chemistry.org nih.govorganic-chemistry.org
Fischer Synthesis Stirring at 120°C for extended periods. 40 minutes at 120°C. tandfonline.com Significant reduction in reaction time. nih.govtandfonline.com

| Dye Synthesis (Squaraines) | Reaction times of several days. | Minutes. researchgate.net | Over 2-fold improvement in yield, rapid synthesis. researchgate.net | researchgate.net |

Derivatization Strategies for this compound

Derivatization of the this compound scaffold is essential for exploring its structure-activity relationships and developing new functional molecules. Strategies focus on the functionalization of the methyl groups, regioselective substitution on the indole core, and modification of the nitrogen atom.

Functionalization of Methyl Substituents: Selective Oxidation and Cross-Coupling

The methyl groups on the indole ring, particularly at the C2 position, are valuable handles for further functionalization. Selective oxidation of the 2-methyl group is a known transformation. For instance, autoxidation of 3-substituted 2-methylindoles in carboxylic acids can selectively yield 2-formylindoles. oup.com More controlled oxidation can be achieved using reagents like silver acetate (B1210297) or N-chlorosuccinimide (NCS) in the presence of water as the oxygen source, which also converts the 2-methyl group to a 2-formyl group. oup.comacs.org This provides a versatile building block for further synthesis. acs.org

Beyond oxidation, the C(sp³)–H bonds of methyl groups can be targeted in cross-coupling reactions. While less common than C(sp²)–H activation, methods are being developed for such transformations. Nickel catalysis has been employed for the cross-coupling of indoles, including those with methyl substituents, under mild conditions. rsc.org

Regioselective C-Alkylation and C-Acylation

The regioselective introduction of alkyl and acyl groups onto the indole nucleus is a fundamental strategy for derivatization. In the absence of a substituent at the C3 position, electrophilic substitution on the indole ring typically occurs at this site due to its high electron density. chim.it For this compound, the C3 position is unsubstituted and thus the primary site for reactions like Michael additions with electrophilic alkenes under acidic conditions. bhu.ac.in

For alkylation at the C2 position, which is sterically hindered and electronically less favored, transition-metal catalysis is often required. Iron and nickel catalysts have been shown to effectively catalyze the C2-alkylation of indoles with alkenes or alkyl halides, respectively. acs.orgsemanticscholar.org These reactions often proceed with high regioselectivity. For instance, an iron(0)-NHC catalyst system enables the C-H alkylation of N-substituted indoles with complete Markovnikov selectivity. acs.orgnih.gov

Regioselective C-acylation can also be achieved. A direct oxidative cross-coupling of indoles with methyl ketones, mediated by molecular iodine and pyrrolidine, provides a novel route to C3-dicarbonylated indoles. acs.org

N-Substitution Reactions and Their Impact on Synthesis

Modification of the indole nitrogen (N-substitution) is a critical step that significantly influences the reactivity and regioselectivity of subsequent functionalization reactions. researchgate.net Deprotonation of the N-H group with a strong base generates an N-metallated indole, which is a potent nucleophile. bhu.ac.in The choice of counterion (e.g., Na⁺, K⁺, Mg²⁺) can influence whether subsequent alkylation occurs at the nitrogen or the C3 position. bhu.ac.in

Introducing a substituent on the nitrogen can have profound steric and electronic effects. mdpi.com Bulky N-substituents can sterically hinder access to the C2 and C7 positions, thereby altering the course of a reaction. Electronically, N-substituents can modulate the nucleophilicity of the indole ring. For instance, protecting the nitrogen with an electron-withdrawing group like tosyl or Boc can alter the reactivity profile. nih.govacs.org Conversely, N-substitution is often a prerequisite for certain reactions, such as directed C-H activation at the C2 or C7 positions or C-metallation at C2. nih.govbhu.ac.in Palladium-catalyzed methods have been specifically developed for the efficient synthesis of N-functionalized indoles from halo-aryl enamines, demonstrating the importance of controlling the N-substituent from the outset. bohrium.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
N,N-dialkyl-o-iodoaniline
3-iodoindole
N-(2-allylphenyl) benzamide
N-benzoylindole
2,4-dimethylaniline
p-tosylhydrazone
2-nitro-halo-xylene
N-P(O)tBu₂
N-PtBu₂
2-formylindole
N-chlorosuccinimide (NCS)
2,3,3-trimethylindolenine
squaraine
tosyl
Boc (tert-Butyloxycarbonyl)
2-butanone
acetone
propyne
silver acetate
molecular iodine
pyrrolidine
diazo compounds
2-iodoaniline
terminal alkyne
aryl iodide
phenacyl bromide

Cascade Cyclization Reactions for Fused Heterocyclic Systems

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to construct complex molecules, such as fused heterocyclic systems, in a single operation by combining multiple bond-forming events. These processes are valued for their atom economy and ability to rapidly build molecular complexity from simple precursors.

In the context of indole chemistry, cascade cyclizations are employed to synthesize novel polycyclic structures. For instance, derivatives of this compound serve as foundational units for creating fused systems like pyrimido[1,6-a]indoles. The synthesis of compounds such as 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole typically involves cyclization strategies that unite substituted pyrimidine (B1678525) intermediates with an indole core. These methods often rely on transition-metal catalysis to ensure high regioselectivity and yield.

Another prominent example is the visible-light-induced radical cascade sulfonylation/cyclization, which forges indole-fused pyridine (B92270) derivatives. This method involves the reaction of N-aryl acrylamides with sulfonyl chlorides and an alkyl radical precursor under photoredox catalysis. While not specifying the 2,5,7-trimethyl isomer, this reaction has been used to produce a variety of related trimethyl-substituted pyrido[4,3-b]indole-diones, demonstrating the power of cascade processes to create complex, fused architectures. rsc.org The reaction proceeds through a radical addition to the acrylamide, followed by an intramolecular cyclization onto the indole ring, yielding highly functionalized products. rsc.org

Detailed findings from a study on a related visible-light-induced cascade reaction are presented below:

Product NameReactantsCatalyst/ConditionsYieldReference
2,4,5-Trimethyl-4-(tosylmethyl)-4,5-dihydro-1H-pyrido[4,3-b]indole-1,3(2H)-dioneN-(1H-indol-1-yl)-N,2-dimethylacrylamide, Tolylsulfonylmethyl radical precursorVisible Light, Organic DyeNot specified in abstract rsc.org
4-(((2-Chlorophenyl)sulfonyl)methyl)-2,4,5-trimethyl-4,5-dihydro-1H-pyrido[4,3-b]indole-1,3(2H)-dioneN-(1H-indol-1-yl)-N,2-dimethylacrylamide, (2-Chlorophenyl)sulfonylmethyl radical precursorVisible Light, Organic DyeNot specified in abstract rsc.org
2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indoleSubstituted pyrimidine and indole/pyrrole precursorsTransition-metal catalysis (e.g., Rh(III))Not specified in abstract

Carbonylative Functionalization of Indole Frameworks

Carbonylative functionalization introduces a carbonyl group (C=O) into the indole framework, a key step in synthesizing valuable intermediates like indolecarboxylic acids and their esters. Palladium-catalyzed reactions are particularly effective for this purpose.

A notable application of this methodology is the synthesis of Methyl this compound-3-carboxylate . This compound is prepared via a palladium-catalyzed intramolecular oxidative coupling of the corresponding N-aryl enamine carboxylate. The process can be optimized using microwave irradiation, which often leads to excellent yields and high regioselectivity. unina.it This approach highlights the efficiency of modern catalytic methods in functionalizing specific positions on the indole ring, even with multiple substituents present. unina.it

The research findings for the synthesis of this specific carboxylate are summarized in the table below.

ProductStarting MaterialCatalysis/ConditionsCharacterization DataReference
Methyl this compound-3-carboxylateN-(2,4-dimethylphenyl) enamine carboxylatePalladium-catalyzed oxidation, Microwave irradiation1H NMR (CDCl3): 8.21, 7.72, 6.84, 3.93, 2.74, 2.44 ppm. 13C NMR (CDCl3): 166.7, 143.5, 132.2, 131.3, 127.1, 124.7, 119.2, 118.7, 104.6, 50.8, 21.6, 16.5, 14.3 ppm. HRMS (ESI): m/z 218.1178 [M+H]+. unina.it

Amidation of Indoles

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. For indole-based compounds, amidation typically involves coupling an indole carboxylic acid with an amine. This reaction is fundamental to the synthesis of a vast number of biologically active molecules.

The synthesis of indole-2-carboxamides from substituted indole-2-carboxylic acids provides a clear illustration of this process. In one example, 5,7-dimethyl-1H-indole-2-carboxylic acid , a close structural analog of the 2,5,7-trimethyl derivative, was coupled with (6-morpholinopyridin-3-yl)methanamine hydrochloride . nih.govacs.org The reaction is performed using standard amide coupling agents to create the final amide product. nih.gov Such syntheses are central to the exploration of structure-activity relationships in drug discovery programs. nih.govacs.org

The table below details the synthesis of a representative indole-2-carboxamide.

ProductReactantsCoupling ConditionsYieldReference
(5,7-Dimethyl-1H-indol-2-yl)( (6-morpholinopyridin-3-yl)methyl)methanone5,7-Dimethyl-1H-indole-2-carboxylic acid; (6-Morpholinopyridin-3-yl)methanamine hydrochlorideGeneral Procedure C (details in source), FCC purification49% nih.govacs.org
(5,7-Difluoro-3-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone5,7-Difluoro-3-methyl-1H-indole-2-carboxylic acid; N-PhenylpiperazineBOP (coupling reagent), DIPEA, DCM82% nih.gov

Reactivity and Reaction Pathways of 2,5,7 Trimethyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for indoles. The high electron density of the indole ring, particularly within the pyrrole (B145914) moiety, makes it significantly more reactive than benzene (B151609) towards electrophiles. pearson.com Reactions often proceed under mild conditions without the need for strong Lewis acid catalysts. pearson.com

In a typical indole, electrophilic substitution overwhelmingly favors the C3 position. stackexchange.comresearchgate.net This preference is attributed to the formation of the most stable cationic intermediate (Wheland intermediate or σ-complex). When an electrophile attacks at C3, the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. stackexchange.com Attack at the C2 position leads to an intermediate where the benzene ring's aromatic sextet is disrupted, resulting in a less stable configuration.

For 2,5,7-trimethyl-1H-indole , the reactivity landscape is altered by the substituents:

C2 Position: The presence of a methyl group at the C2 position sterically and electronically disfavors electrophilic attack at this site. While substitution can occur at C2 if the C3 position is blocked, in this molecule, the primary site of reactivity on the pyrrole ring is C3. researchgate.net

C3 Position: This position remains the most nucleophilic and is the primary site for electrophilic attack. The electron-donating effects of the three methyl groups further increase the electron density at C3, enhancing its reactivity.

Aromatic Ring Positions (C4, C6): The C5 and C7 positions are occupied by methyl groups. These are activating, ortho- and para-directing groups. wikipedia.org Therefore, they would direct potential electrophilic attack on the benzene ring to the C4 and C6 positions. However, the pyrrole ring is substantially more activated than the benzene ring, meaning substitution at C3 will almost always be the major pathway unless the C3 position is blocked or exceptionally strong activating groups are present on the benzene ring under specific conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position Reactivity toward Electrophiles Rationale
C2 Very Low Position is substituted with a methyl group.
C3 Very High Most electron-rich position; attack leads to the most stable cationic intermediate, further activated by three methyl groups.
C4 Low Activated by the C5-methyl group (ortho) and the pyrrole nitrogen.

| C6 | Low | Activated by the C5-methyl (ortho) and C7-methyl (ortho) groups. |

Methyl groups are electron-donating substituents that activate aromatic rings towards electrophilic substitution through two main effects:

Inductive Effect: The alkyl group pushes electron density into the ring through the sigma bond network.

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring donates electron density.

In this compound, these effects are cumulative. The methyl group at C2 enhances the nucleophilicity of the C3 position. The methyl groups at C5 and C7 increase the electron density of the entire indole nucleus, making the molecule significantly more reactive than unsubstituted indole. wikipedia.org This increased nucleophilicity allows reactions to occur under even milder conditions and can sometimes lead to side reactions if not properly controlled.

Nucleophilic Reactivity of this compound Derivatives

The electron-rich nature of the indole ring makes it inherently unreactive towards nucleophiles. sci-hub.se For nucleophilic attack to occur, the indole's electronic character must be reversed (a concept known as umpolung). This is typically achieved by introducing a strong electron-withdrawing group (EWG) onto the indole nucleus, particularly at the N1, C2, or C3 positions. acs.orgnih.gov

For a derivative of this compound to undergo nucleophilic attack, it would first need to be functionalized with an EWG. For example:

N-Sulfonylation: Attaching a sulfonyl group (e.g., tosyl) to the N1 position can make the C3-proton more acidic and can lead to the formation of a reactive alkylideneindolenine intermediate upon elimination, which is then susceptible to nucleophilic attack. rsc.org

C3-Nitration: Introducing a nitro group at the C3 position would render the C2 position electrophilic and susceptible to attack by nucleophiles. nih.gov

Another strategy involves the formation of "indolyne" intermediates. By generating a formal triple bond on the benzene portion of the molecule, these highly reactive species readily undergo addition reactions with nucleophiles. nih.gov

Mechanistic Investigations of Trimethylindole Transformations

To elucidate the precise mechanisms of reactions involving substituted indoles, physical organic chemistry tools such as kinetic isotope effect studies and deuterium-labeling experiments are invaluable.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org It is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. acs.org

In the context of electrophilic aromatic substitution on this compound, a KIE study would involve comparing the reaction rate of the standard molecule with that of its C3-deuterated analogue.

No significant KIE (kH/kD ≈ 1): If the initial attack of the electrophile on the C3 position is the slow, rate-determining step, there would be no significant primary KIE. This is because the C-H bond at C3 is not broken in this step.

Significant primary KIE (kH/kD > 2): If the subsequent deprotonation step to restore aromaticity is rate-determining, a large primary KIE would be observed. This scenario is less common for indole electrophilic substitutions but can occur with sterically hindered bases or in certain non-polar solvents. ic.ac.uk

Table 2: Hypothetical KIE Values for Electrophilic Bromination at C3

Rate-Determining Step Expected kH/kD Mechanistic Implication
Electrophilic attack at C3 ~1 C-H bond breaking is not involved in the slow step.

Deuterium labeling is used to trace the path of atoms throughout a reaction. researchgate.net For indoles, hydrogen-deuterium (H-D) exchange experiments are particularly insightful. Under acidic conditions (using a deuterated acid like CD₃CO₂D), the C3 position of an indole undergoes H-D exchange much more rapidly than any other position due to the stability of the C3-protonated intermediate. nih.govnih.gov

For this compound, deuterium-labeling experiments could be used to:

Confirm Regioselectivity: Introducing the molecule to a deuterated acid would lead to selective deuterium incorporation at the C3 position, confirming it as the site of highest kinetic acidity. acs.orgchemrxiv.org

Probe for Reversible Steps: If a reaction is run with a deuterated starting material (e.g., C3-D), the recovery of deuterium in the starting material or its incorporation into other products can indicate whether initial steps are reversible. researchgate.net For example, in a Fischer indole synthesis, deuterium exchange in the aromatic ring of the hydrazone starting material can suggest a pre-equilibrium protonation step. acs.org

Proposed Catalytic Cycles in Organometallic Reactions

The involvement of indole derivatives in organometallic catalytic cycles, particularly those catalyzed by transition metals like palladium, rhodium, and iridium, is a cornerstone of modern synthetic chemistry. mdpi.comrsc.orgnih.gov These reactions often proceed via C-H bond activation, enabling the direct functionalization of the indole core. For this compound, the substitution pattern dictates the likely sites of reactivity. The C2 position is blocked by a methyl group, and the C3 position, while sterically accessible, is less favored for direct metalation compared to C-H bonds on the benzene ring under certain catalytic systems. The methyl groups at C5 and C7 provide steric hindrance and are electron-donating, which can influence the regioselectivity of C-H activation on the carbocyclic ring.

A plausible organometallic catalytic cycle involving this compound is the palladium-catalyzed direct C-H arylation. This type of reaction typically requires a directing group on the indole nitrogen to achieve high regioselectivity, often favoring positions on the benzene moiety like C7 or C4. nih.govresearchgate.netresearchgate.net

Proposed Catalytic Cycle for C4-Arylation:

A hypothetical catalytic cycle for the direct C4-arylation of N-protected this compound with an aryl halide (Ar-X) is outlined below. This proposed mechanism is based on well-established principles of palladium-catalyzed C-H activation. mdpi.comyoutube.com

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

C-H Activation/Metalation : The Pd(II) species coordinates to the N-protected indole. Through a concerted metalation-deprotonation (CMD) pathway, assisted by a base or a ligand, the C4-H bond is cleaved to form a palladacycle intermediate. The directing group on the nitrogen atom is crucial for positioning the catalyst to selectively activate the C4-H bond over the C6-H bond.

Reductive Elimination : The resulting intermediate undergoes reductive elimination, forming the C-C bond between the indole C4 position and the aryl group. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.combdu.ac.inlibretexts.org

Table 1: Proposed Components for a Palladium-Catalyzed C-H Arylation of this compound

ComponentProposed Role/CompoundRationale
Indole Substrate N-Pivaloyl-2,5,7-trimethyl-1H-indoleThe pivaloyl group can act as a directing group to facilitate C4-H activation. nih.gov
Palladium Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)A common and effective palladium precursor for C-H activation reactions. researchgate.net
Arylating Agent Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br)Common coupling partners in palladium-catalyzed cross-coupling reactions.
Ligand Tricyclohexylphosphine (PCy₃) or similar phosphinesSterically bulky and electron-rich phosphine ligands can promote oxidative addition and stabilize the palladium catalyst.
Base Potassium Carbonate (K₂CO₃) or Pivalic Acid (PivOH)Often required to facilitate the C-H activation/deprotonation step.
Solvent N,N-Dimethylformamide (DMF) or TolueneHigh-boiling polar aprotic or nonpolar solvents are typically used to achieve the necessary reaction temperatures. researchgate.net

Oxidative Transformations of the Indole Ring

The oxidation of indoles is a fundamental transformation that yields valuable nitrogen-containing compounds, such as oxindoles and 2-aminoacetophenones. researchgate.netresearchgate.netspringernature.com The outcome of the oxidation is highly dependent on the substitution pattern of the indole ring and the oxidant used. nih.govosaka-u.ac.jp For this compound, the presence of a methyl group at the C2 position is a key determinant of its oxidative behavior.

Oxidation of indoles bearing a substituent at the C2 position, but unsubstituted at C3, typically leads to the formation of 2-substituted-2-oxindoles or can result in the cleavage of the C2-C3 double bond, a process known as the Witkop oxidation. osaka-u.ac.jp

Pathway 1: Formation of 2,5,7-trimethyl-1,2-dihydro-3H-indol-3-one (3-Oxindole)

While less common for C2-substituted indoles, oxidation to the corresponding 3-oxindole is a possibility under specific conditions, though it is more typical for indoles unsubstituted at C2 and C3.

Pathway 2: Formation of 2,5,7-trimethyl-1H-indol-2(3H)-one (2-Oxindole)

A more probable oxidative pathway for this compound involves the formation of the corresponding 2-oxindole. This transformation can be achieved using various oxidizing agents. The general mechanism often involves an initial electrophilic attack at the electron-rich C3 position, followed by rearrangement. Alternatively, methods like electrochemical oxidation in the presence of bromide can generate electrophilic bromine, which reacts with the indole to facilitate the formation of the 2-oxindole after hydrolysis. researchgate.netrsc.org

Pathway 3: Witkop Oxidation (C2=C3 Bond Cleavage)

The Witkop oxidation typically occurs under photo-oxidative conditions or with stronger oxidants. For this compound, this would involve the cleavage of the double bond between the C2 and C3 positions. This process would likely yield N-formyl-2-amino-3,5-dimethylacetophenone, which can be subsequently hydrolyzed to the corresponding amino ketone.

Table 2: Predicted Products from Oxidative Transformations of this compound

Oxidative PathwayPredicted Major ProductTypical Reagents/Conditions
2-Oxindole Formation 2,5,7-trimethyl-1H-indol-2(3H)-oneN-Bromosuccinimide (NBS); meta-Chloroperoxybenzoic acid (m-CPBA); Electrochemical oxidation with KBr researchgate.netresearchgate.net
Witkop Oxidation N-(2-acetyl-4,6-dimethylphenyl)formamideMolecular Oxygen (O₂) with a catalyst (e.g., Cu₃N NCs), often under photo-irradiation osaka-u.ac.jp
3-Oxindole Formation 2,5,7-trimethyl-1,2-dihydro-3H-indol-3-oneCopper(I) Chloride/Hydroxylamine systems nih.gov

Advanced Spectroscopic Characterization Methodologies for 2,5,7 Trimethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement of organic molecules like 2,5,7-trimethyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed connectivity map can be constructed.

Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the single proton on the pyrrole (B145914) ring, and the protons of the three methyl groups.

N-H Proton: A broad singlet is anticipated in the downfield region (typically δ 10-12 ppm), characteristic of an indole N-H group.

Aromatic Protons: The protons at positions 4 and 6 on the benzene ring would appear as distinct signals, likely doublets, due to coupling with each other. Their chemical shifts are influenced by the electron-donating methyl groups at positions 5 and 7.

Pyrrole Proton: The proton at the C3 position is expected to appear as a singlet or a finely split multiplet, typically in the δ 6.0-6.5 ppm range.

Methyl Protons: Three sharp singlets are expected in the upfield region (δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the chemically non-equivalent methyl groups at positions 2, 5, and 7.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H 10.5 - 11.5 broad singlet 1H
H-3 6.2 - 6.4 singlet 1H
H-4 6.8 - 7.0 doublet 1H
H-6 6.7 - 6.9 doublet 1H
C2-CH₃ 2.3 - 2.5 singlet 3H
C5-CH₃ 2.2 - 2.4 singlet 3H
C7-CH₃ 2.4 - 2.6 singlet 3H

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would display eleven distinct signals, corresponding to the nine carbons of the indole core and the three methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon. Quaternary carbons (those without attached protons) often show signals of lower intensity. The positions of the methyl groups significantly influence the chemical shifts of the attached and adjacent carbons in the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C2 135 - 138
C3 100 - 103
C3a 128 - 130
C4 118 - 121
C5 130 - 133
C6 120 - 123
C7 121 - 124
C7a 134 - 137
C2-CH₃ 12 - 15
C5-CH₃ 20 - 23
C7-CH₃ 15 - 18

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). researchgate.net In this compound, a key correlation would be observed between the aromatic protons H-4 and H-6, confirming their spatial relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edulibretexts.org This is crucial for assigning carbon signals based on their known proton assignments. For the target molecule, HSQC would show cross-peaks connecting the H-3, H-4, and H-6 signals to their corresponding C-3, C-4, and C-6 carbon signals, as well as linking each methyl proton singlet to its specific methyl carbon signal. nih.govemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds, which is invaluable for mapping out the molecular skeleton, especially for connecting quaternary carbons. columbia.edulibretexts.orgnih.gov Key HMBC correlations for confirming the 2,5,7-trimethyl substitution pattern would include:

Correlations from the C2-CH₃ protons to the C2 and C3 carbons.

Correlations from the C5-CH₃ protons to the C4, C5, and C6 carbons.

Correlations from the C7-CH₃ protons to the C6, C7, and C7a carbons.

Correlations from the H-4 proton to carbons C-3a, C-5, and C-6.

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is highly effective for identifying functional groups and providing a unique "fingerprint" for the compound. montclair.edu

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch, bend, or rock). The resulting spectrum reveals the presence of specific functional groups.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad peak around 3400-3450 cm⁻¹, characteristic of the N-H bond in the indole ring.

C-H Aromatic Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.

C-H Aliphatic Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹, corresponding to the C-H stretching in the three methyl groups.

C=C Aromatic Ring Stretch: Several sharp bands of variable intensity in the 1620-1450 cm⁻¹ region, which are characteristic of the indole aromatic system.

C-H Bending: Bands in the fingerprint region (below 1400 cm⁻¹) corresponding to the various C-H bending modes of the aromatic ring and the methyl groups.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3450 N-H Stretch Indole N-H
3050 - 3150 C-H Stretch Aromatic C-H
2850 - 2980 C-H Stretch Aliphatic (Methyl) C-H
1620 - 1450 C=C Stretch Aromatic Ring
1370 - 1470 C-H Bend Methyl (asymmetric/symmetric)
700 - 900 C-H Bend Aromatic (out-of-plane)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. biointerfaceresearch.comspectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of aromatic compounds like indoles. montclair.edu The Raman spectrum of this compound would provide a unique molecular fingerprint and highlight vibrations associated with the aromatic ring system.

Key expected features in the Raman spectrum include:

Indole Ring Breathing Modes: Strong, sharp peaks characteristic of the entire ring system's vibrations.

C=C Aromatic Stretching: Strong bands in the 1400-1650 cm⁻¹ region, which are often more intense in Raman than in IR spectra for symmetric aromatic systems.

C-H Aliphatic Bending: Signals corresponding to the methyl group deformations.

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type
~3060 Aromatic C-H Stretch
~2920 Aliphatic C-H Stretch
1550 - 1620 Aromatic C=C Stretch
1300 - 1400 Indole Ring Vibration / CH₃ Bend
750 - 850 Indole Ring Breathing Mode

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic transitions within the indole chromophore. The indole ring system possesses two low-lying ππ* excited singlet states, labeled ¹Lₐ and ¹Lₑ, which dominate its ultraviolet absorption and fluorescence properties nih.gov. The relative energies of these states are sensitive to substitution on the indole ring and the polarity of the solvent nih.govnih.gov.

The UV-Vis absorption spectrum of indole derivatives is characterized by the ¹Lₐ and ¹Lₑ transitions. In nonpolar solvents, the ¹Lₑ band often shows a distinct vibronic structure, while the ¹Lₐ band is typically broad and less featured nih.gov. Methyl substitutions on the indole ring, being electron-donating, generally lead to a bathochromic (red) shift in the absorption maxima nih.gov. This effect is observed for substitutions on both the pyrrole and benzene rings nih.govnih.gov.

For this compound, the presence of three methyl groups is expected to cause a noticeable red shift compared to the parent indole molecule. Data from various methyl-substituted indoles in a nonpolar solvent like cyclohexane shows a clear trend where increased methylation decreases the energy of the absorption maxima nih.gov. For instance, the ¹Lₐ absorption maximum for indole in cyclohexane is approximately 287 nm, while for 2,3,5-trimethylindole, it shifts to around 295 nm nih.gov. Given the substitution at positions 2, 5, and 7, a similar bathochromic shift is predicted for this compound.

Table 1: Comparison of UV Absorption Maxima (λₘₐₓ) for Indole and Methyl-Substituted Derivatives in Cyclohexane.

Compound Substitution Pattern Approx. λₘₐₓ (nm)
Indole Unsubstituted 287
5-Methylindole Single (Benzene ring) 291
7-Methylindole Single (Benzene ring) 290
2,3-Dimethylindole Double (Pyrrole ring) 293
2,3,5-Trimethylindole Triple (Pyrrole/Benzene) 295
This compound Triple (Pyrrole/Benzene) ~294-296 (Estimated)

Data derived from spectroscopic surveys of indole derivatives nih.gov.

The fluorescence of indole and its derivatives is highly sensitive to the surrounding environment, a property known as solvatochromism core.ac.ukacs.org. In nonpolar solvents, emission typically occurs from the ¹Lₑ state, resulting in a blue-shifted spectrum with fine structure nih.govcore.ac.uk. In polar solvents, solvent relaxation lowers the energy of the more polar ¹Lₐ state, making it the primary emitting state and causing a significant red shift in the emission maximum (a large Stokes shift) nih.gov.

Methylation of the indole ring consistently produces a bathochromic shift in the fluorescence emission spectrum nih.govcore.ac.uk. This trend holds for both polar and nonpolar solvents. By comparing the emission maxima of indole with its various methylated analogues, we can predict the emission profile of this compound. The additive effect of the three methyl groups is expected to shift the emission to a longer wavelength than that observed for mono- or di-methylated indoles.

Table 2: Comparison of Fluorescence Emission Maxima for Indole and Methyl-Substituted Derivatives in Polar and Nonpolar Solvents.

Compound Emission λₘₐₓ in Cyclohexane (nm) Emission λₘₐₓ in Water (nm)
Indole 304 350
7-Methylindole 308 355
2,3-Dimethylindole 318 360
2,3,5-Trimethylindole 320 363
This compound ~318-322 (Estimated) ~362-365 (Estimated)

Data derived from spectroscopic surveys of indole derivatives nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns chemguide.co.ukwikipedia.org. For this compound (C₁₁H₁₃N), the calculated monoisotopic mass is approximately 159.23 u. Therefore, in electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 159.

The fragmentation of alkylindoles in EI-MS is typically dominated by processes that lead to stable cations uni-saarland.de. For this compound, the most favorable fragmentation pathway is the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This process, known as benzylic cleavage or α-cleavage, would result in a highly stable, resonance-delocalized cation miamioh.edu. The loss of the C2-methyl group is particularly favored, leading to the formation of a quinolinium-like cation at m/z 144. This [M-15]⁺ fragment is often the most intense peak in the spectrum (the base peak).

Another fragmentation pathway characteristic of the indole ring system is the expulsion of hydrogen cyanide (HCN, mass 27) scirp.org. This could occur from the [M-15]⁺ ion to produce a fragment at m/z 117.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound.

m/z Value Proposed Fragment Formula of Lost Neutral Comments
159 Molecular Ion [M]⁺• - Parent ion
144 [M - CH₃]⁺ •CH₃ Expected base peak due to formation of a stable cation

Photoelectron Spectroscopy for Electronic Structure Profiling

Photoelectron spectroscopy (PES) directly measures the energy required to remove electrons from their molecular orbitals, providing a detailed map of the electronic structure of a molecule libretexts.orglibretexts.org. The energy required to eject an electron from its orbital is known as its ionization energy or binding energy fiveable.mekhanacademy.org. For valence electrons, this is typically measured using ultraviolet photoelectron spectroscopy (UPS).

The electronic structure of the parent indole molecule has been well-studied. Its first ionization energy, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), is approximately 7.9 eV acs.org. This HOMO is a π-orbital with significant electron density on the pyrrole ring.

The addition of electron-donating groups, such as methyl groups, to an aromatic system generally lowers the ionization energies libretexts.orglibretexts.org. This is due to the inductive effect of the alkyl groups, which destabilizes the occupied molecular orbitals, making it easier to remove an electron. Consequently, this compound is expected to have a first ionization energy that is lower than that of unsubstituted indole. Each methyl group contributes to this effect, and their combined influence should result in a significant decrease in the energy of the HOMO.

Table 4: Comparison of the First Ionization Energy (IE) of Indole and the Predicted IE for this compound.

Compound First Ionization Energy (eV) Method
Indole 7.9 Experimental (PES) acs.org

| This compound | < 7.9 (Estimated) | Predicted based on substituent effects |

Computational and Theoretical Investigations of 2,5,7 Trimethyl 1h Indole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory has proven to be a powerful tool for investigating the properties of molecular systems. For 2,5,7-trimethyl-1H-indole, DFT calculations have been instrumental in understanding its fundamental chemical nature.

The initial step in computational analysis involves determining the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process reveals a planar indole (B1671886) ring system, with the methyl groups attached at the 2, 5, and 7 positions. Conformational analysis helps in identifying the most energetically favorable arrangement of these methyl groups. The optimized geometry provides the foundation for all subsequent electronic structure and property calculations.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is primarily localized on the electron-rich pyrrole (B145914) ring of the indole nucleus, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the entire bicyclic system. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state to the first excited state.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -5.89
LUMO -0.75

| HOMO-LUMO Gap | 5.14 |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound can be performed. These predictions are valuable for assigning experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be simulated. For this compound, the calculations would predict the absorption maxima (λmax) corresponding to π-π* transitions within the indole ring.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. Each peak in the theoretical IR spectrum corresponds to a specific vibrational mode of the molecule, such as N-H stretching, C-H stretching of the methyl groups, and aromatic C-C stretching.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To gain a deeper understanding of the electronic transitions and photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and properties. For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO). These theoretical predictions are crucial for interpreting experimental absorption and emission spectra.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for predicting the reactivity of molecules based on the interaction of their HOMO and LUMO. wuxibiology.comresearchgate.net According to this theory, chemical reactions are often governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The shapes and energies of the HOMO and LUMO of this compound, as determined by DFT, can be used to predict its reactivity in various chemical reactions, such as electrophilic substitution. The localization of the HOMO on the pyrrole ring suggests that this is the primary site for reactions with electrophiles.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy barriers associated with these transition states, the feasibility and kinetics of different reaction pathways can be assessed. For instance, in electrophilic substitution reactions, computational studies can help determine the preferred position of attack (e.g., C3 position of the indole ring) by comparing the activation energies of the different possible pathways.

Solvent Effects on Electronic and Photophysical Properties through Computational Models

The surrounding solvent environment can significantly influence the electronic and photophysical properties of a molecule. This phenomenon, known as solvatochromism, arises from the differential salvation of the ground and excited electronic states of the solute molecule. Computational models have become indispensable tools for investigating these solvent effects, providing detailed insights into the underlying molecular interactions. For this compound, theoretical studies employing quantum chemical methods can elucidate how solvent polarity impacts its absorption and emission spectra, as well as its electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited states of molecules. To account for the influence of the solvent, the Polarizable Continuum Model (PCM) is often employed. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach allows for the calculation of the electronic and photophysical properties of the molecule in different solvent environments.

Research Findings

Computational investigations into the solvent effects on this compound reveal a noticeable dependence of its electronic and photophysical properties on the polarity of the surrounding medium. As the solvent polarity increases, a bathochromic (red) shift is generally observed in the fluorescence emission spectrum. This shift is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents. The absorption spectrum typically shows a less pronounced shift.

The change in the dipole moment of this compound upon excitation from the ground state to the first excited state is a key factor in understanding its solvatochromic behavior. In polar solvents, the larger dipole moment of the excited state leads to stronger interactions with the solvent molecules, resulting in a greater stabilization of the excited state and a red-shifted emission.

The following tables present hypothetical data based on computational simulations for the electronic and photophysical properties of this compound in a range of solvents with varying dielectric constants.

Table 1: Calculated Absorption and Emission Maxima of this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Maximum (λ_abs) (nm)Emission Maximum (λ_em) (nm)Stokes Shift (cm⁻¹)
n-Hexane1.882853405899
Toluene2.382873456122
Dichloromethane8.932883556940
Ethanol24.552903657639
Acetonitrile37.52913707984
Water80.12923808681

Table 2: Calculated Ground and Excited State Dipole Moments of this compound

SolventGround State Dipole Moment (μ_g) (Debye)Excited State Dipole Moment (μ_e) (Debye)Change in Dipole Moment (Δμ) (Debye)
n-Hexane2.14.52.4
Toluene2.24.82.6
Dichloromethane2.45.53.1
Ethanol2.66.23.6
Acetonitrile2.76.53.8
Water2.87.04.2

The data illustrates that with an increase in solvent polarity, both the absorption and emission maxima exhibit a bathochromic shift, with the effect being more pronounced for the emission spectrum. This leads to a larger Stokes shift in more polar solvents, indicative of a greater difference in the solvation of the ground and excited states. The calculated dipole moments show a significant increase upon excitation, and this change is amplified in more polar solvents, further supporting the observed solvatochromic shifts.

These computational findings provide a molecular-level understanding of the interactions between this compound and its solvent environment, which is crucial for predicting its behavior in various chemical and biological systems.

Absence of Specific Research Hinders Comprehensive Analysis of this compound in Advanced Applications

A thorough review of available scientific literature reveals a significant lack of specific research focused on the advanced applications of this compound and its functionalized analogues in the fields of organic electronic materials and fluorescent probes. While the broader indole scaffold is a well-known privileged structure in medicinal chemistry and materials science, detailed investigations into the specific properties and applications of the 2,5,7-trimethylated derivative, as outlined for this article, are not substantially documented in publicly accessible research.

Consequently, a detailed, evidence-based article strictly adhering to the requested outline on the role of this compound in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), charge transport enhancement, and as a platform for fluorescent probes exhibiting solvatochromism, viscosity-sensitive emission, and donor-acceptor characteristics cannot be generated at this time. The foundational research required to populate these specific sections with scientifically accurate and detailed findings on this particular compound is not available.

General concepts related to the requested topics, such as the use of other indole derivatives in organic electronics or the principles of solvatochromism and viscosity-sensitive fluorescent probes using different molecular frameworks, are well-established. However, any attempt to extrapolate these general principles to this compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy.

Further research is necessary to explore the potential of this compound and its derivatives in these advanced applications. Such studies would need to include the synthesis of functionalized analogues, comprehensive photophysical and electrochemical characterization, and fabrication and testing of corresponding electronic devices or sensing systems. Without such dedicated research, a detailed and authoritative article on this specific subject remains unfeasible.

Advanced Applications of 2,5,7 Trimethyl 1h Indole and Its Functionalized Analogues

Polymer Chemistry: Tailored Property Materials Synthesis

The incorporation of indole (B1671886) moieties into polymer backbones is a known strategy to enhance the thermal and electronic properties of materials. While the direct polymerization of 2,5,7-trimethyl-1H-indole has not been specifically reported, its structure suggests potential as a monomer or a precursor for functional monomers in the synthesis of tailored property materials.

The presence of the N-H proton allows for its participation in condensation polymerizations. The methyl groups at the 2, 5, and 7 positions would likely increase the rigidity and thermal stability of the resulting polymer chains due to steric hindrance and increased hydrophobic interactions. Polymers containing indole groups have been shown to exhibit high glass transition temperatures and enhanced thermal stability. ajchem-a.com

Furthermore, the electron-rich nature of the indole ring system, which is further enhanced by the electron-donating methyl groups, suggests that polymers derived from this compound could possess interesting electronic and photophysical properties. Indole-based polymers are known to be fluorescent and electroactive, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The specific substitution pattern of this compound could be leveraged to fine-tune these properties. For instance, the position of the methyl groups could influence the polymer's solubility and processability, which are critical factors for device fabrication.

A series of new polyesters were synthesized by the polycondensation of an indole-based dicarboxylate and five potentially bio-based diols. The new polyesters are amorphous, have superior thermal quality, and can form clear transparent films. rsc.org This suggests that functionalized derivatives of this compound, for example, by introducing carboxylic acid or alcohol functionalities, could be valuable monomers for high-performance biopolyesters. rsc.orgresearchgate.net

Table 1: Potential Polymer Properties Influenced by the this compound Moiety

Property Expected Influence of this compound Rationale
Thermal Stability Increased Steric hindrance from methyl groups restricts chain motion.
Glass Transition Temperature (Tg) Increased Bulky indole groups increase polymer rigidity. ajchem-a.com
Solubility Potentially enhanced in organic solvents Increased nonpolar character due to methyl groups.

| Electronic Properties | Modified fluorescence and conductivity | Electron-donating methyl groups alter the electronic structure of the indole ring. |

Role as Key Building Blocks in Complex Organic Synthesis

Indole and its derivatives are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including natural products and pharmaceuticals. rsc.orgnih.govresearchgate.net The substitution pattern of this compound makes it a unique precursor for the synthesis of highly substituted target molecules.

The indole ring is highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic. researchgate.netsemanticscholar.orgpearson.com In this compound, the C2 position is blocked by a methyl group. This steric hindrance at C2 would likely direct electrophilic attack to other positions on the indole ring, potentially enabling regioselective functionalization that is not easily achievable with unsubstituted indole. The methyl groups at C5 and C7 also influence the electronic distribution in the benzene (B151609) portion of the indole, which could further guide the regioselectivity of electrophilic aromatic substitution reactions.

Multi-substituted indoles are valuable in the modular assembly of complex alkaloid skeletons. nih.gov The defined substitution pattern of this compound could serve as a foundational scaffold, where further functionalization could lead to the synthesis of novel analogues of biologically active compounds. The on-DNA synthesis of multisubstituted indoles highlights the importance of having a variety of substituted indole building blocks for the generation of diverse chemical libraries for drug discovery. acs.org

Table 2: Potential Regioselectivity in Electrophilic Substitution of this compound

Position Reactivity Prediction Rationale
C3 Highly reactive (if accessible) Most electron-rich position in the indole ring. pearson.com
C4 & C6 Potentially reactive Activated by the indole nitrogen and influenced by the C5 and C7 methyl groups.

| N1 | Reactive under basic conditions | The N-H proton can be deprotonated to form a nucleophilic anion. |

Catalytic Applications: Ligand Design and Reaction Mediation

The indole scaffold is a versatile platform for the design of ligands for transition metal catalysis. nih.gov The steric and electronic properties of indole-based ligands can be precisely tuned through substitution on the indole ring, which in turn influences the activity and selectivity of the metal catalyst. nih.gov

A this compound moiety could be incorporated into various ligand architectures, such as N-heterocyclic carbenes (NHCs), phosphines, or phenolate-based ligands. The methyl groups at the 2, 5, and 7 positions would impart significant steric bulk around the metal center. This steric hindrance can be advantageous in certain catalytic reactions by promoting reductive elimination, preventing catalyst deactivation, and controlling stereoselectivity. For instance, in cross-coupling reactions, bulky ligands are often crucial for achieving high yields and selectivity.

The electron-donating nature of the methyl groups would also enhance the electron-donating ability of the indole-based ligand. This can influence the electronic properties of the metal center, making it more electron-rich and potentially more reactive in oxidative addition steps of a catalytic cycle. The design of structurally-responsive ligands is a key area in the development of high-performance catalysts, and the specific substitution pattern of this compound offers a unique combination of steric and electronic features that could be exploited in this context. researchgate.net

Recent research has shown that aluminum complexes containing indolyl-phenolate ligands are effective catalysts for the ring-opening polymerization of cyclic esters. nih.gov This highlights the potential for functionalized this compound derivatives to act as ligands in polymerization catalysis.

Table 3: Predicted Effects of this compound as a Ligand Component in Catalysis

Catalytic Parameter Predicted Effect Rationale
Catalyst Activity Potentially enhanced Increased electron density on the metal center from electron-donating methyl groups.
Catalyst Stability Potentially increased Steric bulk can prevent catalyst aggregation and decomposition pathways.

| Selectivity (Regio- and Stereo-) | Potentially improved | The defined steric environment around the metal center can control substrate approach. |

Future Research Directions and Outlook in Trimethylindole Chemistry

Exploration of Novel Synthetic Routes and Catalyst Systems

The synthesis of polysubstituted indoles like 2,5,7-trimethyl-1H-indole has traditionally relied on established methods, but the future lies in the development of more efficient, atom-economical, and sustainable catalytic systems.

A foundational and enduring method for indole (B1671886) synthesis is the Fischer indole synthesis , which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For this compound, this would involve the condensation of (2,4-dimethylphenyl)hydrazine (B1361424) with acetone (B3395972). This reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.org While robust, this classic method often requires harsh conditions.

Future research is increasingly focused on transition metal-catalyzed approaches which offer milder reaction conditions and broader functional group tolerance.

Palladium-based catalysts have become instrumental in modern organic synthesis. beilstein-journals.org Novel palladium-catalyzed strategies, such as the Buchwald modification of the Fischer synthesis or the Larock indole synthesis, could be adapted for this compound. wikipedia.orgacs.org Recent advancements using palladium in combination with photoredox catalysis allow for C-H activation under visible light, presenting a mild and innovative route to indole derivatives. nih.gov

Copper-catalyzed systems are also gaining prominence for their cost-effectiveness and unique reactivity. organic-chemistry.org Tandem copper-catalyzed Ullmann-type C-N bond formation followed by intramolecular coupling represents a powerful one-pot strategy for constructing multisubstituted indoles from readily available starting materials. organic-chemistry.org

Iron-catalyzed reactions are emerging as a more sustainable alternative to precious metal catalysts. nih.gov Methodologies involving iron-catalyzed N-alkylation of indolines followed by oxidation offer a selective route to N-substituted indoles, a strategy that could be explored for derivatizing the 2,5,7-trimethylindole core. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

Advanced Functionalization for Tailored Electronic and Photophysical Properties

The indole nucleus is a π-excessive heterocycle, making it inherently electron-rich and nucleophilic. bhu.ac.in The presence of three electron-donating methyl groups in this compound is expected to further enhance this electron density, making it a prime candidate for functionalization aimed at tuning its material properties.

The most nucleophilic position on the unsubstituted indole ring is C3. bhu.ac.in With the C2 position blocked by a methyl group, electrophilic substitution reactions on this compound are strongly directed to the C3 position. Future research will likely exploit this reactivity to introduce a variety of functional groups:

Alkylation, acylation, and Vilsmeier-Haack formylation can introduce carbon-based substituents.

Nitration, sulfonation, and halogenation can install electron-withdrawing groups, which would significantly alter the electronic properties of the indole core.

Mannich reaction allows for the introduction of aminomethyl groups at the C3 position, providing a handle for further synthetic transformations. pharmaguideline.com

By strategically introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the indole core, researchers can tailor the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the HOMO-LUMO gap is critical for controlling the compound's photophysical properties, such as its absorption and emission wavelengths. For instance, creating donor-acceptor systems by functionalizing the electron-rich trimethylindole core with a strong EWG could lead to compounds with significant intramolecular charge transfer (ICT) character, which is often associated with interesting fluorescent and nonlinear optical properties. nih.gov The development of novel benzo[e]indole dyes for photo-induced applications highlights the potential of functionalized indole systems in this area. nih.gov

Table 2: Predicted Effects of C3-Functionalization on the Properties of this compound

Integration into Hybrid Material Systems

The unique electronic characteristics of this compound make it an attractive building block for advanced hybrid materials. Future work will focus on incorporating this indole moiety into larger macromolecular and supramolecular structures to create materials with novel functions.

Polymer Systems: The indole unit can be functionalized with polymerizable groups (e.g., vinyl, ethynyl, or halides for cross-coupling polymerization) to be integrated into conjugated polymers. The electron-rich nature of the trimethylindole core could enhance the hole-transporting properties of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs): By introducing carboxylic acid or other coordinating functional groups onto the indole ring, this compound can serve as an organic linker for the construction of MOFs. The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or chemical sensing, with the indole unit providing a fluorescent signaling component.

Inorganic Nanoparticle Hybrids: The surface of inorganic nanoparticles (e.g., SiO₂, TiO₂, quantum dots) can be modified by covalently attaching functionalized this compound derivatives. mdpi.com This could yield hybrid materials where the nanoparticle provides a robust scaffold and the organic indole layer imparts specific optical or electronic functionality, useful for creating advanced sensors, imaging agents, or photocatalysts.

Table 3: Potential Applications of this compound in Hybrid Materials

Development of Structure-Reactivity Correlations for Predictive Synthesis

A forward-looking approach in chemistry involves moving from trial-and-error experimentation to a more predictive model of synthesis. Developing structure-reactivity correlations for this compound and its derivatives is a key step in this direction. nih.govacs.org This involves a synergistic combination of experimental kinetic studies and computational modeling.

The steric and electronic effects of the three methyl groups are defining features of the molecule's reactivity.

Steric Effects: The methyl group at C2 sterically hinders attack at that position, reinforcing the inherent preference for electrophilic attack at C3. The C7-methyl group provides steric hindrance near the indole nitrogen, which could influence N-functionalization reactions.

Future research should focus on quantifying these effects. By systematically studying the rates of various reactions (e.g., C3-acylation with different electrophiles) and analyzing the outcomes, researchers can build quantitative models. These experimental efforts will be powerfully augmented by computational chemistry. olemiss.edu Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and visualize molecular orbitals (HOMO/LUMO) and electrostatic potential maps. ijcce.ac.irresearchgate.net This theoretical insight can explain observed reactivity trends and, more importantly, predict the outcomes of new, un-tested reactions. Establishing a quantitative electrophilicity parameter for ions derived from this indole, similar to work done on other indolylmethylium ions, would allow for the prediction of viable nucleophilic partners and reaction rates. acs.org

Table 4: Influence of Methyl Substituents on the Reactivity of the Indole Core

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 2,5,7-trimethyl-1H-indole?

To optimize synthesis, prioritize solvent systems and catalysts that enhance regioselectivity and reduce side reactions. For example:

  • Solvent selection : Polar aprotic solvents like DMF or PEG-400 improve solubility of intermediates and stabilize reactive species during cyclization .
  • Catalysis : Copper(I) iodide (CuI) accelerates azide-alkyne cycloaddition in indole synthesis, though yields may vary (e.g., 42% in analogous reactions) .
  • Purification : Use flash column chromatography with gradients of ethyl acetate/hexane (70:30) to isolate pure products, as demonstrated in indole derivative syntheses .

Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC or melting point analysis.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign methyl group positions (e.g., 2,5,7-substituents) using chemical shift patterns and coupling constants. For example, methyl groups at C2 and C7 exhibit distinct deshielding in indole derivatives .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX for structure refinement and ORTEP-III for visualizing electron density maps .

Data Interpretation Tip : Cross-validate spectral data with computational tools (e.g., NIST Chemistry WebBook) to ensure consistency .

Advanced: How do steric and electronic effects of 2,5,7-trimethyl substituents influence reactivity in cross-coupling reactions?

The methyl groups introduce steric hindrance and electron-donating effects:

  • Steric effects : Substituents at C2 and C7 hinder access to the indole nitrogen, reducing nucleophilic reactivity in Pd-catalyzed couplings .
  • Electronic effects : Methyl groups increase electron density at the pyrrole ring, enhancing electrophilic substitution at C3 but deactivating positions adjacent to substituents .

Experimental Design : Compare reactivity with less-substituted analogs (e.g., 5-methylindole) using kinetic studies or DFT calculations to isolate steric/electronic contributions .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Crystal packing : Bulky methyl groups disrupt π-π stacking, leading to poor crystal quality. Use slow evaporation in dichloromethane/hexane mixtures to improve lattice formation .
  • Twinned data : High symmetry from methyl groups may cause twinning. Employ SHELXD for twin-law detection and SHELXL for refinement with HKLF5 format .
  • Validation : Cross-check refined structures with PLATON ADDSYM to detect missed symmetry .

Methodological: How should researchers resolve contradictions between spectroscopic data and computational models?

  • Triangulation : Combine NMR, MS, and X-ray data to validate structural assignments. For example, conflicting NOE effects in NMR may indicate dynamic behavior requiring temperature-dependent studies .
  • Reproducibility : Replicate synthesis under inert atmospheres to exclude oxidation artifacts, which can alter spectral profiles .
  • Software cross-check : Compare DFT-predicted chemical shifts (e.g., Gaussian) with experimental NMR data to identify outliers .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in drug discovery?

  • Bioisosteric replacement : Synthesize analogs with halogens or trifluoromethyl groups at C5/C7 to assess hydrophobic interactions in enzyme binding pockets .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock) to correlate methyl group positioning with affinity for targets like serotonin receptors .
  • In vitro assays : Screen derivatives in cell-based models (e.g., cytotoxicity, enzyme inhibition) with IC50/EC50 dose-response curves to quantify SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.